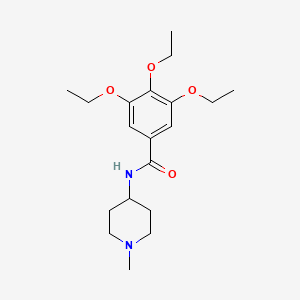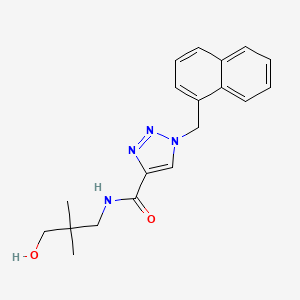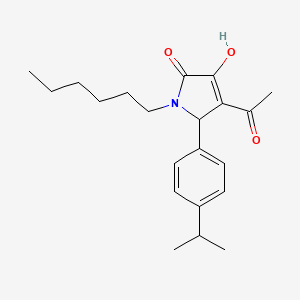
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as TEMB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. TEMB is a derivative of the benzamide class of compounds, which have been shown to have a wide range of biological activities, including antipsychotic, neuroprotective, and analgesic effects. In
作用機序
The exact mechanism of action of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. One proposed mechanism is through the modulation of dopamine receptors in the brain, which may contribute to its neuroprotective and analgesic effects. 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects in the body. In animal models, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and analgesic effects. It has also been shown to decrease inflammation and oxidative stress, which may contribute to its anti-tumor effects.
実験室実験の利点と制限
One advantage of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is its relatively simple synthesis method, which makes it accessible for laboratory research. However, one limitation is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide. One area of research is in the development of more selective and potent derivatives of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide, which may have improved therapeutic potential. Another area of research is in the investigation of its potential as a treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the safety and efficacy of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is a promising chemical compound that has been extensively studied for its potential as a therapeutic agent. Its neuroprotective, analgesic, and anti-tumor effects make it a promising candidate for further research and development. While there are still limitations and unknowns surrounding its safety and efficacy, the future of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide as a therapeutic agent looks bright.
合成法
The synthesis of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 3,4,5-triethoxybenzoyl chloride with 1-methyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide.
科学的研究の応用
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been studied for its potential as a therapeutic agent in a variety of research areas, including neuroscience, cancer research, and drug development. In neuroscience, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease. It has also been studied for its potential as an analgesic agent, with promising results in animal models of pain. In cancer research, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have anti-tumor effects, particularly in the treatment of breast cancer.
特性
IUPAC Name |
3,4,5-triethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-5-23-16-12-14(13-17(24-6-2)18(16)25-7-3)19(22)20-15-8-10-21(4)11-9-15/h12-13,15H,5-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXITIHIIXOLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)
![N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5137841.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)


![4-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B5137899.png)
![2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)

![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)